molecular formula C8H11NO2S B1336841 N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine CAS No. 859851-03-9

N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine

Cat. No. B1336841
CAS RN: 859851-03-9
M. Wt: 185.25 g/mol
InChI Key: OKANPAKWXRYBAJ-UHFFFAOYSA-N
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Description

“2,3-Dihydrothieno[3,4-b][1,4]dioxine”, also known as “3,4-Ethylenedioxythiophene” or “EDOT”, is a compound with the molecular formula C6H6O2S . It is used in the synthesis of various polymers .


Molecular Structure Analysis

The structure of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” consists of three heterocyclic units that are anti-periplanar . In the crystal, inversion dimers linked by pairs of C—H⋯O hydrogen bonds connect the heterocycles .


Chemical Reactions Analysis

In a study, it was shown that the salt concentration of the electrolyte does not affect the quantity ϕ, which is therefore a material-specific property that can be explained in terms of entropy of mixing .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydrothieno[3,4-b][1,4]dioxine” is 142.18 g/mol . The compound forms a dihedral angle of 12.53 (6) with the benzene ring .

Scientific Research Applications

Conducting Polymers for Biosensor Applications

Poly(4,7-di(2,3)-dihydrothieno[3,4-b][1,4]dioxin-5-yl-benzo[1,2,5]thiadiazole) and its derivatives have been electrochemically deposited on graphite electrodes for biosensor applications. These materials were used as immobilization matrices for glucose oxidase in biosensing studies, demonstrating their potential in monitoring enzymatic reactions in real human blood serum samples (Emre et al., 2011).

Chiral Electrodes for Enantiomer Recognition

Novel chiral conducting polymers based on 3,4-ethylenedioxythiophene (EDOT) derivatives have been developed for selective recognition of DOPA enantiomers. These materials showed good redox activity and stability, making them suitable for applications in chiral sensing and separation (Dong et al., 2015).

Electrochromic Materials for NIR Applications

A series of novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors have been synthesized. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Polymer-Based Electrochromic Devices

Electrochemical and spectroelectrochemical studies of polymers containing azobenzene, coumarine, and fluorescein dyes have been conducted to understand the effect of chromophore groups on electrochromic properties. These studies have highlighted the potential of these materials in developing multicolored electrochromic devices with fast switching times (Yigit et al., 2014).

Green Polymeric Materials

Research has focused on developing highly stable electrochromic polymers that exhibit green colors in their neutral state. These materials are of interest for completing the RGB color system for display applications, demonstrating the potential for creating more environmentally friendly polymeric materials (Durmus et al., 2007).

Safety and Hazards

While specific safety and hazard information for “N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine” is not available, similar compounds can cause severe skin burns and eye damage .

Future Directions

These types of compounds have profound consequences on device physics . They are excellent candidates for many applications like smart windows and data storage technologies . Therefore, future research may focus on improving their stability, switching properties, and optical contrasts .

properties

IUPAC Name

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKANPAKWXRYBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C(=CS1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428784
Record name N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859851-03-9
Record name N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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